molecular formula C8H15N3O B13070308 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine

Cat. No.: B13070308
M. Wt: 169.22 g/mol
InChI Key: OAMGXUWUVCMKMO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine (CAS 1702825-63-5) is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . This organic building block features an imidazole ring core substituted with an amine group at the 2-position and a 2-methoxy-2-methylpropyl chain at the 1-position. As a functionalized imidazole derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery research. The imidazole ring is a privileged structure in pharmacology, present in a wide array of biologically active molecules . Although the specific activity profile of this compound is under investigation, its structural features are analogous to other 1-alkylimidazole amines which serve as key intermediates in the synthesis of more complex molecules. Research into similar compounds indicates that the length and structure of the alkyl chain at the N-1 position can be highly relevant for modulating biological activity, such as antimicrobial properties . The compound is provided for research purposes as a building block for the development of novel molecules in various fields, including the synthesis of potential pharmaceutical candidates and functional materials. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methoxy-2-methylpropyl)imidazol-2-amine

InChI

InChI=1S/C8H15N3O/c1-8(2,12-3)6-11-5-4-10-7(11)9/h4-5H,6H2,1-3H3,(H2,9,10)

InChI Key

OAMGXUWUVCMKMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CN=C1N)OC

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Component Role Example/Details
Ketone Carbon backbone provider Acetophenone or substituted ketones
Organic amine 1-position substituent source 2-Methoxy-2-methylpropylamine analogs
Inorganic ammonium salt Nitrogen source (3-position) Ammonium iodide (NH4I) preferred
Oxidant Facilitates cyclization Potassium persulfate (K2S2O8)
Solvent Reaction medium and oxidant Dimethyl sulfoxide (DMSO)
Temperature Reaction optimization 140 °C for 60 minutes under air atmosphere

Reaction Mechanism Overview

  • The iodide ion from ammonium iodide is oxidized by K2S2O8 to elemental iodine.
  • The ketone undergoes alpha-iodination forming an alpha-iodo ketone intermediate.
  • This intermediate is further oxidized to a benzoylformaldehyde-like species.
  • Concurrently, the organic amine and ammonium salt form imine intermediates.
  • Cyclization of these imines leads to the imidazole ring formation.
  • Final dehydration and aromatization yield the substituted imidazole.

Advantages of This Method

  • Utilizes inexpensive, widely available starting materials.
  • One-pot operation reduces reaction steps and simplifies purification.
  • Environmentally friendly, avoiding toxic reagents.
  • High yields (up to ~77% under optimized conditions).
  • Suitable for industrial scale-up.

Optimization Data Summary

Parameter Tested Range Optimal Condition Yield (%)
Temperature 80–160 °C 140 °C 77
Reaction Time 20–120 minutes 60 minutes 77
Molar Ratio (Ketone:Amine:NH4I:K2S2O8) Variable, preferred 2:1:2:1 2:1:2:1 Max yield

Multi-Step Synthesis via Cyclization, Hydrolysis, and Methylation

For imidazole derivatives with complex substituents, a multi-step approach is often employed, involving:

  • Cyclization of precursors such as substituted guanidines or amidines.
  • Hydrolysis under acidic conditions to reveal the amino functionality.
  • Alkylation or methylation steps to introduce alkyl substituents at nitrogen atoms.

Example Procedure

  • Step 1: Cyclization — React appropriate guanidine derivatives with carbonyl compounds in solvents like DMF at room temperature to form imidazole intermediates.
  • Step 2: Hydrolysis — Treat intermediates with 6 M HCl at elevated temperature (~80 °C) to hydrolyze protecting groups and reveal amino groups.
  • Step 3: Methylation — Use sodium hydride and methyl iodide in DMF at low temperature (e.g., −10 °C) to methylate nitrogen atoms selectively.
  • Step 4: Purification — Extract with organic solvents, dry, and purify via chromatography or recrystallization.

Scale-Up Considerations

  • Reactions have been successfully scaled to 100 g quantities with yields around 60%.
  • Careful pH adjustment and temperature control are critical for maximizing purity and yield.

Diastereoselective Synthesis and Purification

For derivatives requiring stereochemical control, methods involve:

  • Lithiation of methyl-imidazole derivatives with n-butyllithium at low temperatures.
  • Reaction with electrophilic ketones to form hydroxy intermediates.
  • Chlorination and amination steps to introduce amino substituents.
  • Diastereomeric salt formation with chiral acids for separation.
  • Final recrystallization to obtain pure stereoisomers.

This approach is more complex but provides access to enantiomerically pure compounds when needed.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield (%) Notes
One-pot oxidative cyclization Ketone, organic amine, NH4I, K2S2O8, DMSO 140 °C, 1 h, air atmosphere ~77 Simple, scalable, environmentally friendly
Multi-step cyclization/hydrolysis/methylation Guanidine derivatives, HCl, NaH, CH3I, DMF RT to 80 °C, various times ~60 Suitable for complex substituents, moderate yield
Diastereoselective synthesis n-Butyllithium, chlorotriethylsilane, ketones, NH4OH −78 °C to RT, multiple steps Variable Enables stereochemical control, complex

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position of the imidazole ring significantly influences physicochemical behavior:

Compound Name Substituent Key Properties
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine 2-methoxy-2-methylpropyl Enhanced polarity (methoxy), steric hindrance (branched alkyl)
5-(4-Methoxyphenyl)-1H-imidazol-2-amine 4-methoxyphenyl Planar aromatic structure, moderate lipophilicity
1-(2-Fluorobenzyl)-1H-imidazol-2-amine 2-fluorobenzyl Halogenated aromatic group, increased lipophilicity
4-(3-Aminopropyl)-1H-imidazol-2-amine 3-aminopropyl Hydrophilic (primary amine), flexible alkyl chain
  • Methoxy vs. Halogen/Aryl Groups : The methoxy group in the target compound improves water solubility compared to halogenated or purely aromatic analogs (e.g., 1-(2-fluorobenzyl)-1H-imidazol-2-amine), which exhibit higher lipophilicity .

Biological Activity

1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological properties, and a branched alkyl chain that enhances its lipophilicity and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O. The structure includes:

  • Imidazole Ring : A five-membered aromatic ring with two nitrogen atoms.
  • Methoxy Group : Contributes to the compound's solubility and reactivity.
  • Branched Alkyl Chain : Enhances lipophilicity, potentially improving membrane permeability.

This structural arrangement is significant for its biological activity, as it influences how the compound interacts with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that imidazole derivatives can be effective against a range of bacteria, including Gram-positive and Gram-negative strains. The following table summarizes some findings related to the antimicrobial activity of imidazole derivatives:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coliNot yet established
N-(6-methoxybenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineBacillus subtilis, Pseudomonas aeruginosa100 µg/mL
Various imidazo[1, 2-alpha]pyrimidine derivativesMycobacterium speciesPotent against various strains

These results suggest a potential for further exploration into the antimicrobial efficacy of this compound.

Anticancer Activity

The imidazole moiety has also been implicated in anticancer activity. Compounds that share structural features with this compound have been shown to inhibit pathways critical for tumor growth, such as the Hypoxia Inducible Factor (HIF) pathway. For example, certain analogs have demonstrated significant anticancer effects in vitro against various cancer cell lines:

CompoundCancer Cell LinesObserved Effects
Similar imidazole derivativesBrain cancer, pancreatic cancerInhibition of cell proliferation
N-substituted imidazolesVarious solid tumorsInduction of apoptosis

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of imidazole derivatives, highlighting their interaction profiles with biological targets. For instance:

  • In Vitro Studies : Several studies have utilized high-throughput screening methods to evaluate the efficacy of imidazole derivatives against cancer cell lines. These studies often reveal that modifications to the alkyl side chain can significantly enhance biological activity.
  • Structure-Activity Relationship (SAR) : Research into SAR indicates that the presence of specific substituents on the imidazole ring can lead to improved potency against microbial and cancerous cells. For example, compounds with electron-donating groups often exhibit enhanced activity due to increased electron density on the nitrogen atoms of the imidazole ring.

Future Directions

While preliminary findings suggest that this compound holds promise as a lead compound for drug development targeting infections and cancers, further research is essential. Key areas for future investigation include:

  • Comprehensive Pharmacological Studies : Detailed assessments of toxicity, bioavailability, and metabolic pathways.
  • Clinical Trials : Evaluation of efficacy in human subjects to establish therapeutic potential.
  • Development of Analog Compounds : Modifying the structure to optimize activity and reduce potential side effects.

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